REACTION_CXSMILES
|
[NH4+].[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O-:10])=[O:9])#[N:3].Cl>>[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])#[N:3] |f:0.1|
|
Name
|
5-cyanopentanoic acid ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].C(#N)CCCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring the colorless liquid at room temperature under high vacuum (60 millitorr) for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
saturated with sodium chloride and extracted with 4×200 mL of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed by rotary evaporation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
Remaining ether was removed
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.32 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |